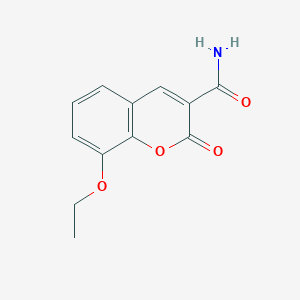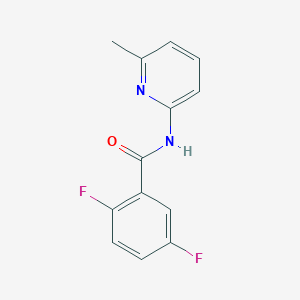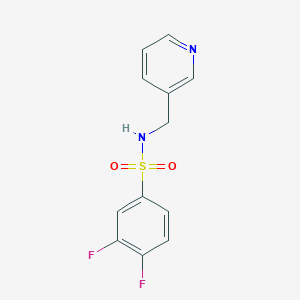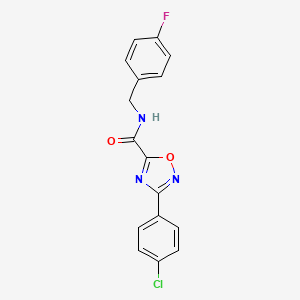
8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-ethoxy-2-oxo-2H-chromene-3-carboxamide is not yet fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, such as enzymes, receptors, and signaling pathways. For instance, its anti-inflammatory activity may be mediated by the inhibition of cyclooxygenase and lipoxygenase enzymes, while its antioxidant activity may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. It has been shown to exert cytotoxic effects against various cancer cell lines, induce apoptosis, and inhibit tumor growth in animal models. Additionally, it has been reported to reduce inflammation, oxidative stress, and lipid peroxidation in various disease models, such as arthritis, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-ethoxy-2-oxo-2H-chromene-3-carboxamide is its broad range of biological activities, which makes it a versatile compound for various research applications. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Future Directions
There are several future directions for the research on 8-ethoxy-2-oxo-2H-chromene-3-carboxamide. One of the areas of interest is the development of more efficient and selective synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Moreover, the potential applications of this compound in drug discovery and development for various diseases, such as cancer, Alzheimer's disease, and diabetes, should be explored further. Finally, the evaluation of its toxicity and safety profile in vivo is necessary for its clinical translation.
In conclusion, this compound is a promising compound with a wide range of biological activities and potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, providing a comprehensive overview of its current state of research.
Scientific Research Applications
8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been shown to possess potent inhibitory activity against various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, making it a promising candidate for the treatment of Alzheimer's disease, melanoma, and diabetes.
Properties
IUPAC Name |
8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTVTJKUQWEJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)
![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5266627.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
